Flavopereirine

Catalog No.
S528054
CAS No.
6784-38-9
M.F
C17H15N2+
M. Wt
247.31 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavopereirine

CAS Number

6784-38-9

Product Name

Flavopereirine

IUPAC Name

3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium

Molecular Formula

C17H15N2+

Molecular Weight

247.31 g/mol

InChI

InChI=1S/C17H14N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-11H,2H2,1H3/p+1

InChI Key

BAALMEGRQMMBJQ-UHFFFAOYSA-O

SMILES

CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3

Solubility

Soluble in DMSO

Synonyms

flavopereirine, PB 100, PB-100, PB100

Canonical SMILES

CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3

Description

The exact mass of the compound Flavopereirine is 247.123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.1

Exact Mass

247.123

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

6784-38-9

Wikipedia

Flavopereirine

Dates

Modify: 2023-07-15
1: da Silva E Silva JV, Cordovil Brigido HP, Oliveira de Albuquerque KC, Miranda Carvalho J, Ferreira Reis J, Vinhal Faria L, Coelho-Ferreira M, Silveira FT, da Silva Carneiro A, Percário S, do Rosário Marinho AM, Dolabela MF. Flavopereirine-An Alkaloid Derived from Geissospermum vellosii-Presents Leishmanicidal Activity In Vitro. Molecules. 2019 Feb 21;24(4). pii: E785. doi: 10.3390/molecules24040785. PubMed PMID: 30795632; PubMed Central PMCID: PMC6412932.
2: Miskolczy Z, Biczók L, Jablonkai I. Kinetics of the reversible inclusion of flavopereirine in cucurbit[7]uril. Phys Chem Chem Phys. 2016 Dec 21;19(1):766-773. doi: 10.1039/c6cp07553c. PubMed PMID: 27929172.
3: Janot MM, Goutarel R, Le Hir A, Bejar LO. [Flavopereirine. I. Extraction and structure]. Ann Pharm Fr. 1958 Jan;16(1):38-46. French. PubMed PMID: 13571724.
4: Ban Y, Inoue I. The synthesis of beta-carboline derivatives. VI. A synthesis of 3-ethyl-10-methoxy-12H-indolo[2,3-a]quinolizinium salt (10-methoxy-flavopereirine). Chem Pharm Bull (Tokyo). 1964 Nov;12(11):1381-3. PubMed PMID: 5888647.
5: Miskolczy Z, Megyesi M, Biczók L, Görner H. Effect of electrolytes, nucleotides and DNA on the fluorescence of flavopereirine natural alkaloid. Photochem Photobiol Sci. 2011 Apr;10(4):592-600. doi: 10.1039/c0pp00367k. Epub 2011 Jan 25. PubMed PMID: 21264432.
6: Reina M, Ruiz-Mesia W, López-Rodríguez M, Ruiz-Mesia L, González-Coloma A, Martínez-Díaz R. Indole alkaloids from Geissospermum reticulatum. J Nat Prod. 2012 May 25;75(5):928-34. doi: 10.1021/np300067m. Epub 2012 May 2. PubMed PMID: 22551062.
7: Martin NJ, Ferreiro SF, Barbault F, Nicolas M, Lecellier G, Paetz C, Gaysinski M, Alonso E, Thomas OP, Botana LM, Raharivelomanana P. Indole alkaloids from the Marquesan plant Rauvolfia nukuhivensis and their effects on ion channels. Phytochemistry. 2015 Jan;109:84-95. doi: 10.1016/j.phytochem.2014.10.026. Epub 2014 Nov 8. PubMed PMID: 25468537.
8: Görner H, Miskolczy Z, Megyesi M, Biczók L. Photoreduction and ketone-sensitized reduction of alkaloids. Photochem Photobiol. 2011 Mar-Apr;87(2):284-91. doi: 10.1111/j.1751-1097.2010.00880.x. Epub 2011 Jan 24. PubMed PMID: 21182530.
9: Steele JC, Veitch NC, Kite GC, Simmonds MS, Warhurst DC. Indole and beta-carboline alkaloids from Geissospermum sericeum. J Nat Prod. 2002 Jan;65(1):85-8. PubMed PMID: 11809075.
10: Beljanski M, Beljanski MS. Selective inhibition of in vitro synthesis of cancer DNA by alkaloids of beta-carboline class. Exp Cell Biol. 1982;50(2):79-87. PubMed PMID: 7075859.
11: Dorozynski A. French antiviral drug is ruled ineffective. BMJ. 1994 Jul 16;309(6948):148. PubMed PMID: 8044091.
12: Beljanski M, Crochet S, Beljanski MS. PB-100: a potent and selective inhibitor of human BCNU resistant glioblastoma cell multiplication. Anticancer Res. 1993 Nov-Dec;13(6A):2301-8. PubMed PMID: 8297150.

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